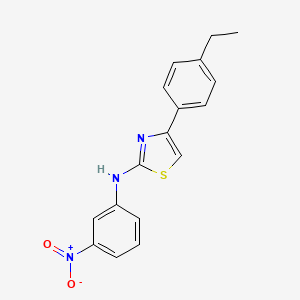
1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide, also known as HMBN, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties and potential applications. This compound belongs to the family of naphthohydrazide derivatives and has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is in the development of new drugs. 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has also been shown to exhibit antimicrobial activity against various bacteria and fungi. In addition, 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has also been shown to exhibit potent biological activities at low concentrations, making it a cost-effective compound for use in experiments.
However, there are also some limitations to the use of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide in lab experiments. One limitation is that 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is not very soluble in water, which can make it difficult to use in aqueous systems. In addition, 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide in scientific research. One direction is the development of new drugs based on the structure of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide. 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to exhibit potent biological activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Another direction is the exploration of the mechanism of action of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide. Further studies are needed to fully understand the molecular targets of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide and its effects on various cellular processes.
Conclusion
In conclusion, 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is a synthetic compound that has been widely used in scientific research due to its unique chemical properties and potential applications. 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been synthesized using various methods and has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. Although there are some limitations to the use of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide in lab experiments, its potent biological activities make it a promising candidate for the development of new drugs and the exploration of new research areas.
Synthesemethoden
1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide can be synthesized using several methods, including the reaction of 2-hydroxy-1-naphthaldehyde with 4-methylbenzoylhydrazine in the presence of a catalyst. Another method involves the reaction of 2-naphthohydrazide with 4-methylbenzoyl chloride in the presence of a base. The final product is obtained by recrystallization from an appropriate solvent.
Eigenschaften
IUPAC Name |
1-hydroxy-N'-(4-methylbenzoyl)naphthalene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-6-8-14(9-7-12)18(23)20-21-19(24)16-11-10-13-4-2-3-5-15(13)17(16)22/h2-11,22H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWDHEIGQWQVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197917 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-isopropylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5744983.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5744984.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5744990.png)

![methyl 2-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5745012.png)
![3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5745021.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5745024.png)
![2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5745030.png)


![5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5745047.png)
![3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5745060.png)
![N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5745068.png)